

5-Chlorothiophene-2-sulfonyl chloride CAS number

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-sulfonyl chloride

Cat. No.: B142095

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An In-Depth Technical Guide to **5-Chlorothiophene-2-sulfonyl chloride** (CAS: 2766-74-7):
Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

5-Chlorothiophene-2-sulfonyl chloride, identified by the CAS number 2766-74-7, is a highly reactive heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis.^{[1][2][3][4]} Its unique structure, featuring an electron-rich thiophene ring activated by a potent sulfonyl chloride functional group, makes it an exceptionally versatile reagent for constructing complex molecular architectures.^[2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, core reactivity, and significant applications, with a focus on the rationale behind its use in modern pharmaceutical research.

PART 1: Physicochemical Characteristics and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. **5-Chlorothiophene-2-sulfonyl chloride** is typically a colorless to light yellow semi-solid or liquid, a state attributable to its relatively low melting point. ^{[2][5]}

Key Physicochemical Data

The essential properties of **5-Chlorothiophene-2-sulfonyl chloride** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	2766-74-7	[1] [2] [3]
Molecular Formula	C ₄ H ₂ Cl ₂ O ₂ S ₂	[1] [3]
Molecular Weight	217.09 g/mol	[1] [3] [6]
Appearance	Colorless to yellow/orange clear liquid or semi-solid	[2] [7]
Melting Point	25 - 28 °C	[2]
Boiling Point	112-117 °C (lit.); 66 °C / 0.05 mmHg	[2]
Density	~1.623 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	~1.586 (lit.)	
Storage Temperature	2 - 8 °C, Moisture sensitive	[2] [8] [9]

Expert Insights on Handling and Storage

The sulfonyl chloride group is notoriously susceptible to hydrolysis. Therefore, the compound reacts violently with water and is moisture-sensitive.[\[7\]](#)[\[10\]](#) This reactivity necessitates stringent storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area.[\[7\]](#)[\[9\]](#) The recommended storage temperature of 2-8°C helps to minimize degradation over time.[\[2\]](#)[\[8\]](#)

Safety as a Self-Validating System

The primary hazard associated with **5-Chlorothiophene-2-sulfonyl chloride** is its corrosivity.[\[6\]](#) Understanding this is key to establishing a self-validating safety protocol. The compound is classified as causing severe skin burns and eye damage.[\[6\]](#)[\[10\]](#) This is because the sulfonyl chloride moiety can react with nucleophiles present in biological tissues, such as water or

amine groups on proteins, leading to the release of hydrochloric acid (HCl) and subsequent chemical burns.

Hazard Class	GHS Pictogram	Signal Word	Hazard Code
Skin Corrosion 1B	GHS05	Danger	H314
Serious Eye Damage 1	GHS05	Danger	H318

Protocol for Safe Handling:

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[\[9\]](#) An eyewash station and safety shower must be immediately accessible.[\[10\]](#)
- Personal Protective Equipment (PPE): A layered approach is critical.
 - Hand Protection: Use impermeable gloves (e.g., nitrile or neoprene).[\[9\]](#)
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[\[9\]](#)
 - Body Protection: A lab coat and, if handling large quantities, an impermeable apron are mandatory.[\[9\]](#)
- Emergency Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[\[9\]](#) [\[10\]](#) For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[\[10\]](#)

PART 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **5-Chlorothiophene-2-sulfonyl chloride** involves the chlorosulfonation of 2-chlorothiophene.[\[1\]](#)[\[5\]](#) This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[\[1\]](#)

Objective: To synthesize **5-Chlorothiophene-2-sulfonyl chloride** from 2-chlorothiophene.

Reagents:

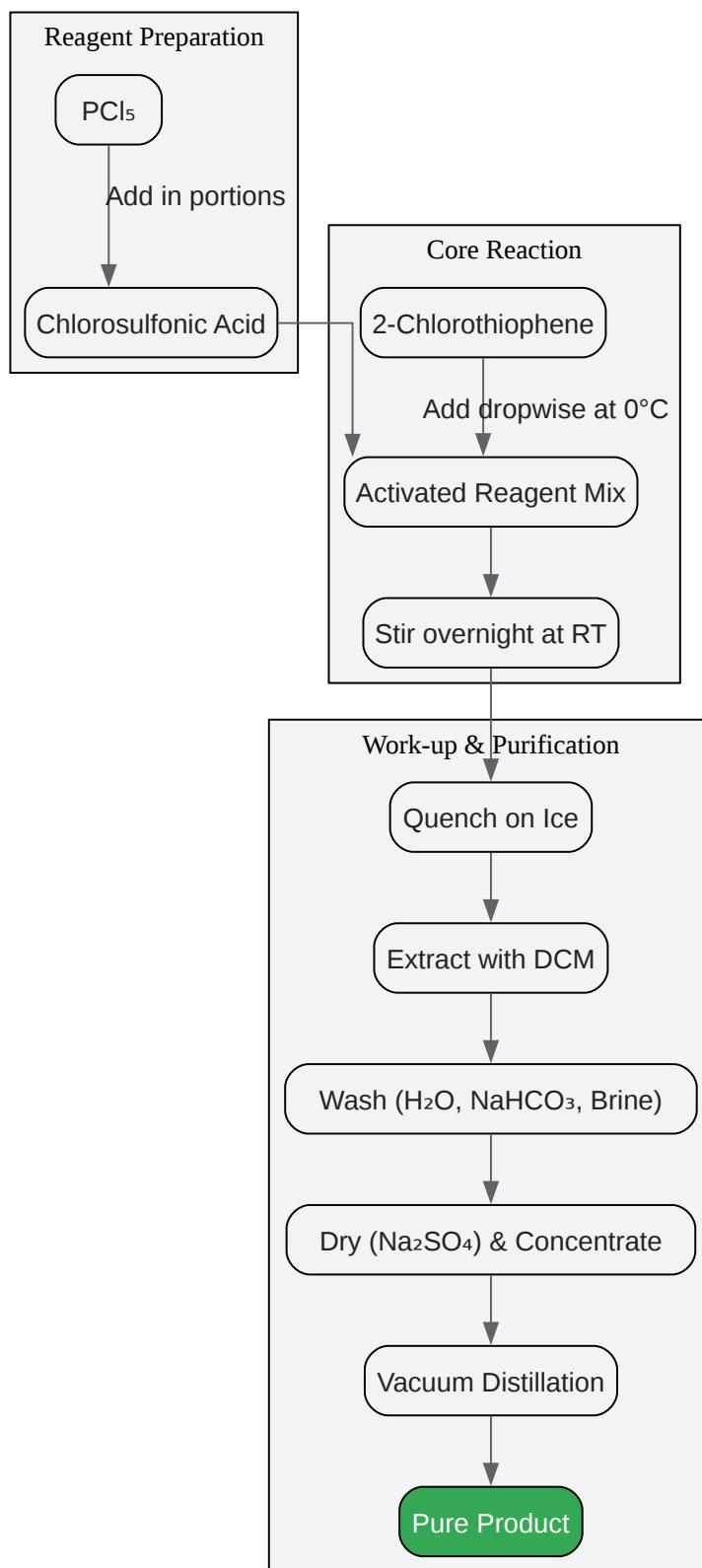
- 2-Chlorothiophene
- Chlorosulfonic acid (ClSO_3H)
- Phosphorus pentachloride (PCl_5)
- Dichloromethane (DCM)
- Crushed Ice / Water
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and dropping funnel, cautiously add phosphorus pentachloride (0.40 eq.) in portions to chlorosulfonic acid (5 eq.). Causality: PCl_5 reacts with any water present in the chlorosulfonic acid and helps generate a more potent electrophilic species, SO_2Cl^+ . This addition is highly exothermic and releases HCl gas, requiring careful execution in a fume hood.[\[1\]](#)
- Reaction Initiation: Cool the mixture in an ice bath. Slowly add 2-chlorothiophene (1.0 eq.) dropwise over 1 hour. The reaction mixture will typically turn a dark purple color. Causality: The thiophene ring is electron-rich and susceptible to electrophilic attack. The chloro-substituent is ortho-, para-directing; however, the attack occurs at the C5 position due to steric hindrance at C3 and the higher activation at the alpha-position (C5) of the thiophene ring. Low temperature is crucial to control the reaction rate and prevent unwanted side reactions.

- Reaction Completion: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.[1]
- Work-up - Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and PCl_5 . This is a highly exothermic process that must be done slowly.
- Work-up - Extraction: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers. Causality: The desired product is organic-soluble and will move into the DCM phase.
- Work-up - Washing: Wash the combined organic extracts sequentially with water, saturated NaHCO_3 solution, and brine. Causality: The water wash removes water-soluble impurities. The NaHCO_3 wash neutralizes any remaining acidic species (HCl , H_2SO_4), which is evidenced by CO_2 evolution. The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate using a rotary evaporator.[1]
- Purification: Purify the resulting crude product by high vacuum distillation to yield **5-Chlorothiophene-2-sulfonyl chloride** as a colorless to light yellow product.[1][5]

Workflow and Mechanistic Diagrams

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Caption: High-level workflow for the synthesis of **5-Chlorothiophene-2-sulfonyl chloride**.

PART 3: Core Reactivity and Synthetic Utility

The synthetic power of **5-Chlorothiophene-2-sulfonyl chloride** lies in the reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.

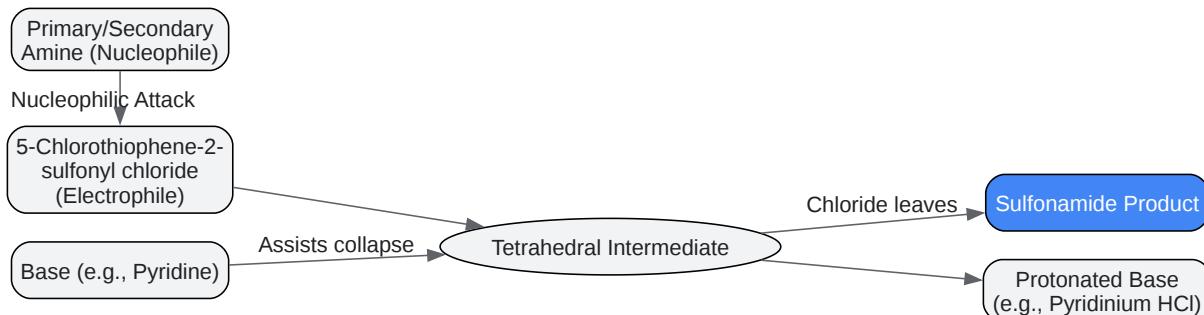
Primary Reaction: Sulfonamide Formation

The most common application is the formation of sulfonamides via reaction with primary or secondary amines.^{[2][11]} Sulfonamides are a key functional group (a "pharmacophore") in a vast number of marketed drugs.

General Reaction Scheme: R-NH_2 (Amine) + 5-Cl-Th-SO₂Cl → 5-Cl-Th-SO₂-NH-R (Sulfonamide) + HCl

Protocol: Synthesis of N-benzyl-5-chlorothiophene-2-sulfonamide

- Setup: Dissolve benzylamine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
- Addition: Cool the solution to 0°C in an ice bath. Add a solution of **5-Chlorothiophene-2-sulfonyl chloride** (1.0 eq.) in the same solvent dropwise.
- Reaction: Stir the reaction at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up: Dilute the reaction mixture with the solvent and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
- Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.



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Caption: Generalized mechanism for sulfonamide synthesis.

PART 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of **5-Chlorothiophene-2-sulfonyl chloride** is demonstrated by its incorporation into high-value, biologically active molecules. Its thiophene core can engage in specific interactions with protein targets, while the sulfonamide linker provides a robust connection to other pharmacophoric elements.

Case Study 1: Alzheimer's Disease - γ -Secretase Inhibitors

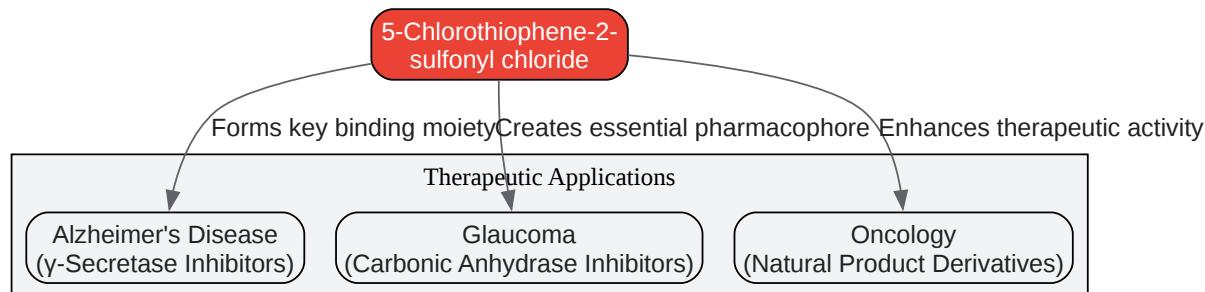
5-Chlorothiophene-2-sulfonyl chloride is a documented precursor in the synthesis of Notch-1-sparing γ -secretase inhibitors.^{[1][8]} These inhibitors are investigated for their potential to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. The thiophene sulfonamide moiety often serves as a key recognition element that binds within the active site of the enzyme.^[8]

Case Study 2: Glaucoma - Carbonic Anhydrase Inhibitors

In the development of treatments for glaucoma, this reagent has been used to prepare 3-substituted thieno[2,3-b][1][4]thiazine-6-sulfonamides. These molecules were found to be potent inhibitors of the enzyme carbonic anhydrase II. Inhibition of this enzyme in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure. The 5-chlorothiophene sulfonamide core is critical for the inhibitory activity.

Case Study 3: Oncology - Anti-Cancer Agents

Recent research has shown that derivatives of the natural product tetrandrine, when modified with the 5-chlorothiophene-2-sulfonyl group, exhibit potent anti-proliferative effects against hepatocellular carcinoma cell lines.^[12] Specifically, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was identified as a lead compound that induces cancer cell death (apoptosis) through a mitochondria-mediated pathway.^[12] This highlights the reagent's utility in modifying complex natural products to enhance their therapeutic properties.



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Caption: Role of the core reagent in different therapeutic areas.

Conclusion

5-Chlorothiophene-2-sulfonyl chloride is far more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity, coupled with the favorable biological properties of the resulting thiophene sulfonamide derivatives, has secured its place in the modern drug discovery toolbox. From neurodegenerative diseases to oncology and ophthalmology, this versatile reagent provides a reliable and effective scaffold for the

development of novel therapeutics. A disciplined approach to its handling, grounded in a firm understanding of its chemical properties and reactivity, allows researchers to safely and effectively unlock its considerable synthetic potential.

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